molecular formula C14H20O4 B8213180 2-Heptyl-4,6-dihydroxybenzoic acid

2-Heptyl-4,6-dihydroxybenzoic acid

Cat. No. B8213180
M. Wt: 252.31 g/mol
InChI Key: XUWGCDWPOGIQII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Heptyl-4,6-dihydroxybenzoic acid is a useful research compound. Its molecular formula is C14H20O4 and its molecular weight is 252.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Heptyl-4,6-dihydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Heptyl-4,6-dihydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chromatography and Analytical Chemistry :

    • As an eluent in single-column anion chromatography for determining anions in tap and mineral water with high resolution and low concentrations (Golombek & Schwedt, 1986).
    • In wastewater treatment through electrochemical oxidation at a platinized titanium electrode to reduce total organic carbon (TOC) and produce byproducts (de Lima Leite et al., 2003).
    • For sensitive liquid chromatographic systems with electrochemical detection to determine hydroxyl radicals in rat blood vessels (Tsai et al., 1999).
  • Microbial and Environmental Applications :

    • Initially impairing peptone biodegradation but allowing acclimation of mixed microbial cultures for simultaneous removal of peptone and 2,6-dihydroxybenzoic acid (Orhon et al., 2010).
    • Inhibiting yeast growth in wine with its heptyl ester also showing potent antimicrobial activity against malo-lactic bacteria (Chan et al., 1975).
    • A marine bacterium producing 4-hydroxybenzoate and its alkyl esters (parabens) effectively prevents yeast, mold, and gram-positive bacteria growth in various marine environments (Peng et al., 2006).
  • Biological and Medical Research :

    • Its structural analysis suggests anti-/pro-oxidant properties, lipophilicity, antimicrobial activity, and cytotoxic activity in various cell lines (Kalinowska et al., 2021).
    • As a minor but significant product of human aspirin metabolism, indicating its role in drug metabolism and possibly in therapeutic mechanisms (Grootveld & Halliwell, 1988).
  • Pharmacology and Biochemistry :

    • The hydrogen dislocation study suggests insights into its chemical behavior and interactions in various biological and chemical systems (Fricke et al., 2008).
    • Analysis of hydroxyphenolic compounds, including 2,6-dihydroxybenzoic acid, indicates potential cardiovascular benefits by reducing oxidative stress and inflammation (Juurlink et al., 2014).

properties

IUPAC Name

2-heptyl-4,6-dihydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-2-3-4-5-6-7-10-8-11(15)9-12(16)13(10)14(17)18/h8-9,15-16H,2-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWGCDWPOGIQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Heptyl-4,6-dihydroxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.